1,3-Benzothiazole-4-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 1,3-benzothiazole-4-sulfonyl chloride, often involves methods that capitalize on the reactivity of the thiazole ring. Modern approaches to synthesizing benzothiazole derivatives emphasize green chemistry principles, employing one-pot, atom-economy procedures that utilize simple reagents. These methods facilitate the functionalization of the benzothiazole moiety, allowing for a wide range of derivatives to be synthesized efficiently (Zhilitskaya, L., Shainyan, B., & Yarosh, N. O., 2021).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a sulfonyl chloride group attached to the fourth position of the benzothiazole ring. This functional group significantly influences the compound's reactivity and physical properties. The unique methine center present in the thiazole ring of benzothiazoles plays a crucial role in their chemical behavior, making them important in various synthetic applications (Bhat, M., & Belagali, S. L., 2020).
Chemical Reactions and Properties
Benzothiazoles, including this compound, participate in a variety of chemical reactions, leveraging the reactive sulfonyl chloride group. They can act as intermediates in the formation of sulfonamides, sulfonyl esters, and other derivatives through substitution reactions. The chemical reactivity of these compounds is further enhanced by substitutions on the benzothiazole ring, which can lead to a wide array of biological activities (Kadhim, M. et al., 2022).
Scientific Research Applications
Antioxidant Capacity Analysis
Benzothiazole derivatives, particularly those involved in antioxidant capacity assays, play a crucial role in understanding the antioxidant potential of various substances. The ABTS/PP decolorization assay, which involves the ABTS radical cation, is a prominent method for evaluating antioxidant capacity. This assay has revealed that some antioxidants, especially phenolic ones, can form coupling adducts with ABTS•+, indicating a specific reaction pathway for certain antioxidants. However, the coupling reaction's contribution to total antioxidant capacity and the relevance of oxidation products necessitate further investigation. Despite certain limitations, ABTS-based assays remain valuable for monitoring changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Role in Medicinal Chemistry
Benzothiazole is identified as a critical moiety in medicinal chemistry due to its presence in numerous natural and synthetic bioactive molecules. It demonstrates a broad spectrum of pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, and anti-inflammatory effects. The structural diversity and biological activities of benzothiazole derivatives underscore their significance in drug discovery and development (Bhat & Belagali, 2020).
Development of Chemotherapeutics
The structural simplicity and synthetic accessibility of benzothiazole derivatives have made them an attractive scaffold for developing new chemotherapeutics, particularly antitumor agents. Recent advancements have focused on the structural modifications of the benzothiazole scaffold, leading to the discovery of compounds with potent anticancer activity. The review of patents filed between 2010 and 2014 highlights the therapeutic potential of benzothiazole derivatives across a range of biological activities, emphasizing their growing importance in the area of drug discovery (Kamal et al., 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tubercular and antibacterial properties. These activities suggest that the compound may interact with various targets, potentially including enzymes and receptors involved in these biological processes.
Mode of Action
Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and others . The sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological targets, leading to changes in their function.
Pharmacokinetics
The compound is soluble in chloroform and ethyl acetate , suggesting that it may be well-absorbed in the body.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular and antibacterial activities, suggesting that they may inhibit the growth of these microorganisms
Action Environment
The action of 1,3-Benzothiazole-4-sulfonyl chloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 4°C . Additionally, its reactivity with biological targets could be influenced by the pH and the presence of other compounds in the environment. More research is needed to understand how these and other factors influence the compound’s action, efficacy, and stability.
Safety and Hazards
1,3-Benzothiazole-4-sulfonyl chloride is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Benzothiazole compounds, including 1,3-Benzothiazole-4-sulfonyl chloride, have been studied for their potential in green chemistry . Future research may focus on the synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
properties
IUPAC Name |
1,3-benzothiazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHKZUNYBBKBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565961 | |
Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149575-65-5 | |
Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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